2-(1H-benzimidazol-2-yl)-N'-hydroxyethanimidamide

Vue d'ensemble

Description

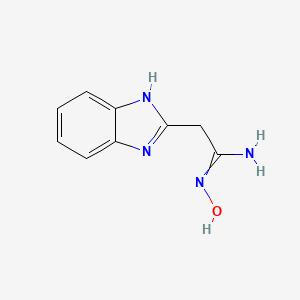

2-(1H-benzimidazol-2-yl)-N’-hydroxyethanimidamide is a heterocyclic compound that features a benzimidazole ring fused with an ethanimidamide group

Mécanisme D'action

Target of Action

The primary targets of 2-(1H-benzimidazol-2-yl)-N’-hydroxyethanimidamide are parasites, specifically the species Trichinella spiralis (T. spiralis) . These parasites are widespread around the world and lead to morbidity and mortality in the population .

Mode of Action

The compound interacts with its targets by exhibiting both anthelmintic and antioxidant properties . The anthelmintic activity was studied in vitro, indicating that the compound was more active than the clinically used anthelmintic drugs albendazole and ivermectin . The compound killed the total parasitic larvae (100% effectiveness) after a 24-hour incubation period at 37°C .

Biochemical Pathways

The compound affects the biochemical pathways related to oxidative stress in the host infected by the parasites . The antioxidant activity of the compound was elucidated in vitro against stable free radicals DPPH and ABTS, as well as iron-induced oxidative damage in model systems containing biologically relevant molecules lecithin and deoxyribose . The compound is capable of reacting with various free radicals through several possible reaction pathways .

Result of Action

The result of the compound’s action is the eradication of parasitic larvae, demonstrating its effectiveness as an anthelmintic . Additionally, it exhibits antioxidant properties, indicating its potential in mitigating oxidative stress induced by the parasites in the host .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-2-yl)-N’-hydroxyethanimidamide typically involves the condensation of 1,2-phenylenediamine with aldehydes or other suitable reagents. One common method includes the reaction of 1,2-phenylenediamine with formic acid or trimethyl orthoformate, followed by further derivatization to introduce the ethanimidamide group . Another approach involves the reaction of 1,2-phenylenediamine with carbon disulfide and potassium hydroxide, followed by subsequent reactions to form the desired compound .

Industrial Production Methods

Industrial production of benzimidazole derivatives, including 2-(1H-benzimidazol-2-yl)-N’-hydroxyethanimidamide, often employs large-scale condensation reactions using readily available starting materials such as 1,2-phenylenediamine and aldehydes. Optimized reaction conditions, including temperature, solvent, and catalysts, are crucial for achieving high yields and purity .

Analyse Des Réactions Chimiques

Types of Reactions

2-(1H-benzimidazol-2-yl)-N’-hydroxyethanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various electrophiles and nucleophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted benzimidazole derivatives .

Applications De Recherche Scientifique

2-(1H-benzimidazol-2-yl)-N’-hydroxyethanimidamide has a wide range of scientific research applications:

Comparaison Avec Des Composés Similaires

Similar Compounds

Albendazole: A benzimidazole derivative used as an anthelmintic drug.

Mebendazole: Another benzimidazole-based anthelmintic with a similar structure and function.

Thiabendazole: Known for its antifungal and anthelmintic properties.

Uniqueness

2-(1H-benzimidazol-2-yl)-N’-hydroxyethanimidamide is unique due to its combined antioxidant and antiparasitic activities, which are not commonly found together in other benzimidazole derivatives . This dual functionality makes it a promising candidate for further research and development in various fields.

Activité Biologique

2-(1H-benzimidazol-2-yl)-N'-hydroxyethanimidamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological applications, and relevant case studies.

Chemical Structure and Properties

The compound features a benzimidazole moiety, which is known for its ability to interact with various biological targets. Its structure can be represented as follows:

This compound is characterized by the presence of a hydroxylamine group that enhances its reactivity and potential for biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in critical cellular processes. Key mechanisms include:

- Inhibition of Tubulin Polymerization : Similar to other benzimidazole derivatives, this compound may inhibit tubulin polymerization, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells .

- Radical Scavenging Activity : The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress by scavenging free radicals .

Anticancer Activity

Research indicates that this compound demonstrates potent anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.4 | |

| A549 (Lung Cancer) | 8.9 | |

| PC3 (Prostate Cancer) | 9.5 |

These findings suggest that the compound could be a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. It exhibits notable activity against both Gram-positive and Gram-negative bacteria:

These results highlight its potential as a broad-spectrum antimicrobial agent.

Case Studies

- Anticancer Studies : A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in significant cell death through apoptosis, with mechanisms involving the activation of caspases and upregulation of p53 pathways .

- Antimicrobial Efficacy : In a comparative study, the compound was tested against standard antibiotics and showed superior efficacy against resistant strains of bacteria, suggesting its potential role in treating antibiotic-resistant infections .

Propriétés

IUPAC Name |

2-(1H-benzimidazol-2-yl)-N'-hydroxyethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c10-8(13-14)5-9-11-6-3-1-2-4-7(6)12-9/h1-4,14H,5H2,(H2,10,13)(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKGKAABDZKCWKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CC(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40407115 | |

| Record name | 2-(1H-benzimidazol-2-yl)-N'-hydroxyethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4404-32-4 | |

| Record name | 2-(1H-benzimidazol-2-yl)-N'-hydroxyethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.